molecular formula C9H15ClN2O3 B2725360 Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride CAS No. 2361634-21-9

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2725360
CAS No.: 2361634-21-9
M. Wt: 234.68
InChI Key: UMFJWZYYTGNCKL-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride is a heterocyclic compound that features both azetidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the construction of the pyrrolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azetidine and pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrrolidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler compound containing only the azetidine ring.

    Pyrrolidine: Contains only the pyrrolidine ring.

    Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: A related compound with a selenazole ring.

Uniqueness

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride is unique due to its combination of azetidine and pyrrolidine rings, which provides a versatile scaffold for chemical modifications. This dual-ring structure enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7;/h6-7,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJWZYYTGNCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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